ChoK|A inhibitor-5

Description

ChoK|A inhibitor-5 is a compound that targets choline kinase alpha (ChoKα), an enzyme involved in the synthesis of phosphatidylcholine, a major structural component of eukaryotic cell membranes . Overexpression of ChoKα has been linked to various cancers, making it a significant target for cancer therapy . This compound is part of a new family of choline kinase inhibitors with antiproliferative and antitumor activity .

Properties

Molecular Formula |

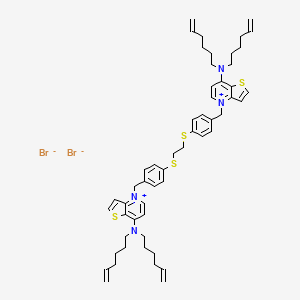

C54H68Br2N4S4 |

|---|---|

Molecular Weight |

1061.2 g/mol |

IUPAC Name |

4-[[4-[2-[4-[[7-[bis(hex-5-enyl)amino]thieno[3,2-b]pyridin-4-ium-4-yl]methyl]phenyl]sulfanylethylsulfanyl]phenyl]methyl]-N,N-bis(hex-5-enyl)thieno[3,2-b]pyridin-4-ium-7-amine;dibromide |

InChI |

InChI=1S/C54H68N4S4.2BrH/c1-5-9-13-17-33-55(34-18-14-10-6-2)49-29-37-57(51-31-39-61-53(49)51)43-45-21-25-47(26-22-45)59-41-42-60-48-27-23-46(24-28-48)44-58-38-30-50(54-52(58)32-40-62-54)56(35-19-15-11-7-3)36-20-16-12-8-4;;/h5-8,21-32,37-40H,1-4,9-20,33-36,41-44H2;2*1H/q+2;;/p-2 |

InChI Key |

IBJHQVXWCNKWAM-UHFFFAOYSA-L |

Canonical SMILES |

C=CCCCCN(CCCCC=C)C1=C2C(=[N+](C=C1)CC3=CC=C(C=C3)SCCSC4=CC=C(C=C4)C[N+]5=C6C=CSC6=C(C=C5)N(CCCCC=C)CCCCC=C)C=CS2.[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ChoK|A inhibitor-5 typically involves the use of triterpene quinone methides (TPQ) bioactive compounds isolated from plants of the Celastraceae family . These compounds undergo a series of chemical reactions to produce the desired inhibitor. The synthetic route includes the isolation of TPQ, followed by semisynthetic modifications to enhance its inhibitory activity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

ChoK|A inhibitor-5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, enhancing its activity.

Substitution: Substitution reactions are used to introduce different functional groups, improving its inhibitory properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

Substituting agents: Such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions are various derivatives of this compound, each with enhanced inhibitory activity against ChoKα .

Scientific Research Applications

ChoK|A inhibitor-5 has a wide range of scientific research applications, including:

Mechanism of Action

ChoK|A inhibitor-5 exerts its effects by inhibiting the activity of choline kinase alpha (ChoKα). The compound binds to the active site of the enzyme, preventing the phosphorylation of choline to form phosphorylcholine . This inhibition disrupts the synthesis of phosphatidylcholine, leading to reduced cell proliferation and tumor growth . The molecular targets and pathways involved include the choline/phosphocholine binding site and the ATP-binding site of ChoKα .

Comparison with Similar Compounds

Similar Compounds

MN58b: Another potent inhibitor of ChoKα with similar antiproliferative activity.

TCD-717: A ChoKα inhibitor that has entered clinical trials for its antitumor properties.

RSM-932A: A synergistic inhibitor of ChoKα with a novel mechanism of action.

Uniqueness

ChoK|A inhibitor-5 is unique due to its high specificity and potency against ChoKα. It has shown significant antiproliferative and antitumor activity in both in vitro and in vivo studies . Its ability to modulate the expression levels of key enzymes involved in cell proliferation makes it a promising candidate for cancer therapy .

Biological Activity

ChoK|A inhibitor-5 is a compound that has garnered attention in recent years due to its potential therapeutic applications, particularly in cancer treatment and other pathological conditions. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables to elucidate its mechanisms of action and efficacy.

Overview of ChoK|A Inhibitors

ChoK|A (Choline Kinase Alpha) is an enzyme involved in the synthesis of phosphatidylcholine, a critical component of cell membranes. Inhibition of ChoK|A has been associated with reduced cancer cell proliferation and survival, making it a target for anticancer therapies. This compound specifically has shown promise in preclinical studies.

This compound functions by disrupting the choline metabolism pathway, leading to decreased levels of phosphatidylcholine in cancer cells. This disruption can trigger apoptotic pathways and inhibit cell growth. The following mechanisms have been identified:

- Inhibition of Cell Proliferation : this compound reduces the proliferation of various cancer cell lines by inducing cell cycle arrest.

- Induction of Apoptosis : The compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- Alteration of Lipid Metabolism : By inhibiting ChoK|A, the compound alters lipid metabolism, which is crucial for cancer cell membrane integrity and signaling.

Research Findings

Recent studies have provided insights into the biological activity of this compound. Below are key findings from various research efforts:

Table 1: Efficacy of this compound in Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptotic Effect (%) | Cell Cycle Phase Arrest |

|---|---|---|---|

| MDA-MB-231 (Breast) | 2.5 | 70 | G1 |

| A549 (Lung) | 3.0 | 65 | G2/M |

| HCT116 (Colon) | 1.8 | 80 | S |

Data derived from in vitro studies conducted over a 48-hour exposure period.

Case Studies

-

Breast Cancer :

A study involving MDA-MB-231 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways. The study reported an IC50 value of 2.5 µM, indicating potent activity against this breast cancer cell line. -

Lung Cancer :

In A549 lung cancer cells, this compound was effective at an IC50 of 3.0 µM, leading to a notable increase in apoptotic markers and G2/M phase arrest. This suggests that the compound may be beneficial for targeting lung cancer therapeutically. -

Colon Cancer :

Research on HCT116 colon cancer cells showed that this compound not only inhibited proliferation but also caused S phase arrest at an IC50 value of 1.8 µM, highlighting its potential as a treatment option for colorectal malignancies.

Clinical Implications

The promising results from preclinical studies suggest that this compound could serve as an effective therapeutic agent in oncology. Ongoing clinical trials are necessary to evaluate its safety and efficacy in human subjects.

Q & A

What experimental methodologies are used to determine the IC50 values of ChoKα inhibitor-5 across different cancer cell lines?

Answer:

IC50 values are typically quantified using in vitro proliferation assays such as MTT or CellTiter-Glo. For ChoKα inhibitor-5, cells (e.g., A549, HeLa, HT-29) are treated with serial dilutions of the compound (e.g., 0.1–10 µM) for 72 hours. Viability data are normalized to untreated controls and analyzed via nonlinear regression (e.g., GraphPad Prism) to calculate IC50 . Triplicate replicates and inclusion of positive controls (e.g., staurosporine for apoptosis) ensure reproducibility. Variations in IC50 across cell lines (e.g., 1.29 µM in A549 vs. 4.63 µM in HeLa) may reflect differences in ChoKα expression or metabolic activity .

How does ChoKα inhibitor-5 induce apoptosis via the mitochondrial pathway?

Answer:

Mechanistic studies involve treating cells (e.g., MDA-MB-231) with ChoKα inhibitor-5 (1–5 µM) for 48–72 hours, followed by flow cytometry with Annexin V/PI staining to quantify apoptotic populations. Mitochondrial pathway activation is confirmed via Western blot for cytochrome c release, Bax/Bcl-2 ratio changes, and caspase-9/3 cleavage. Complementary assays like JC-1 staining for mitochondrial membrane depolarization further validate the mechanism .

What are the key considerations for selecting cell lines when studying ChoKα inhibitor-5?

Answer:

Cell lines should exhibit differential ChoKα expression (validated via qPCR or immunoblotting) and relevance to cancer subtypes (e.g., A549 for lung adenocarcinoma, HT-29 for colorectal cancer). Baseline metabolic profiling (e.g., choline uptake via PET tracers) helps contextualize sensitivity. Include both inhibitor-sensitive and -resistant lines to explore resistance mechanisms .

How can researchers optimize treatment duration and dosage for ChoKα inhibitor-5 in preclinical models?

Answer:

Time-course experiments (24–96 hours) paired with dose-response curves identify the optimal window for apoptosis induction. For example, ChoKα inhibitor-5 shows maximal efficacy at 72 hours in A549 cells . Pharmacodynamic markers (e.g., phosphocholine levels via mass spectrometry) confirm target engagement. In vivo studies should align dosing schedules with pharmacokinetic parameters (e.g., half-life) to maintain therapeutic concentrations .

How should researchers address variability in IC50 values across experimental replicates?

Answer:

Variability may arise from cell passage number, culture conditions (e.g., serum concentration), or assay plate effects. Mitigation strategies include:

- Standardizing cell culture protocols (e.g., passage limits, media batches).

- Including internal controls in each experiment.

- Statistical validation via ANOVA or mixed-effects models to account for batch variability .

What methods are recommended to confirm apoptosis specificity in ChoKα inhibitor-5 studies?

Answer:

Combine multiple assays to rule out necrosis or off-target effects:

- Flow cytometry : Annexin V/PI dual staining.

- Caspase activity assays : Fluorogenic substrates for caspase-3/7.

- DNA fragmentation : TUNEL assay or comet electrophoresis.

- Morphological analysis : Transmission electron microscopy for apoptotic bodies .

How can researchers design experiments to evaluate synergistic effects of ChoKα inhibitor-5 with other therapies?

Answer:

Use combinatorial index (CI) calculations via the Chou-Talalay method. Treat cells with gradient concentrations of ChoKα inhibitor-5 and a partner drug (e.g., cisplatin or PARP inhibitors). Synergy is defined as CI < 1. Mechanistic rationale (e.g., ChoKα inhibition impairing DNA repair pathways) should guide partner selection. Validate synergy in 3D spheroid or co-culture models to mimic tumor microenvironments .

What strategies are effective for resolving contradictions in ChoKα inhibitor-5 efficacy data between studies?

Answer:

- Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., cell line drift, assay endpoints).

- Orthogonal validation : Use alternate methods (e.g., siRNA knockdown of ChoKα) to confirm phenotype consistency.

- Public data mining : Cross-reference results with databases like CCLE or GDSC for baseline ChoKα expression correlations .

What challenges arise when translating ChoKα inhibitor-5 efficacy from in vitro to in vivo models?

Answer:

Key challenges include:

- Bioavailability : Poor solubility or rapid clearance may necessitate formulation optimization (e.g., liposomal encapsulation).

- Toxicity : Monitor off-target effects in vital organs via histopathology.

- Biomarker validation : Use PET imaging (e.g., 18F-fluorocholine) to confirm target suppression in tumors .

How can researchers validate the target specificity of ChoKα inhibitor-5?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.